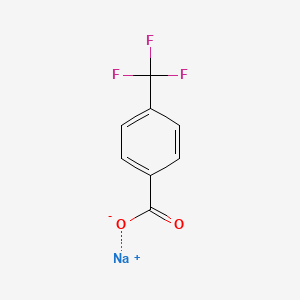

Sodium 4-(trifluoromethyl)benzoate

Description

Sodium 4-(trifluoromethyl)benzoate (CAS 25832-58-0) is the sodium salt of 4-(trifluoromethyl)benzoic acid (CAS 455-24-3). The trifluoromethyl (-CF₃) group at the para position of the benzene ring imparts unique electronic and steric properties, enhancing its acidity and stability compared to unsubstituted benzoates. This compound is widely utilized in agrochemicals, pharmaceuticals, and material science due to its strong electron-withdrawing effects and resistance to metabolic degradation .

Properties

CAS No. |

25832-58-0 |

|---|---|

Molecular Formula |

C8H5F3NaO2 |

Molecular Weight |

213.11 g/mol |

IUPAC Name |

sodium;4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13); |

InChI Key |

OUQJNNNNEGBRCB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])C(F)(F)F.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(F)(F)F.[Na] |

Other CAS No. |

25832-58-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base to form the sodium salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale neutralization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Sodium 4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-(trifluoromethyl)benzoate involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. The trifluoromethyl group can also influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Parent Acid: 4-(Trifluoromethyl)benzoic Acid (CAS 455-24-3)

- Structural Relationship : Sodium 4-(trifluoromethyl)benzoate is derived from its parent acid via neutralization.

- Physical Properties : The sodium salt exhibits higher water solubility due to ionic dissociation, whereas the parent acid is more soluble in organic solvents.

- Chemical Reactivity : The acid (pKa ≈ 1.5–2.0) is significantly more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing -CF₃ group. The sodium salt, being a conjugate base, is less reactive in proton-transfer reactions but serves as a stable intermediate in synthesis .

Positional Isomers and Derivatives

- 2-Methyl-5-(trifluoromethyl)benzoic Acid (CAS 13055-63-5) :

- 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid (CAS 195457-70-6): Extended conjugation via the biphenyl system enhances UV stability and alters electronic properties, making it suitable for optical materials. Reduced solubility in polar solvents compared to monosubstituted derivatives .

Sodium Salts of Sulfonated Analogues

- Sodium Benzenesulfonates with -CF₃ Groups (e.g., CAS 85284-15-7, 94042-94-1):

Esters and Agrochemical Derivatives

- Methyl 4-(3-Chloropropoxy)-3-(trifluoromethyl)benzoate (Intermediate in ):

- Herbicidal Sodium Salts (e.g., ):

- Sodium 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide demonstrates that -CF₃ substitution enhances herbicidal activity by inhibiting acetolactate synthase (ALS). Comparatively, this compound lacks this ALS-targeting moiety but serves as a precursor for bioactive molecules .

Data Table: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Applications |

|---|---|---|---|---|

| This compound | 25832-58-0 | C₈H₄F₃NaO₂ | 0.98 | Pharmaceuticals, Agrochemicals |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C₈H₅F₃O₂ | 1.00 | Synthetic intermediate |

| 2-Methyl-5-(trifluoromethyl)benzoic acid | 13055-63-5 | C₉H₇F₃O₂ | 1.00 | Material science |

| Sodium benzenesulfonate derivative | 85284-15-7 | C₁₀HF₁₈NaO₃S | N/A | Surfactants, Ion-exchange resins |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.